3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a methoxy group, a pyrazole ring, and a pyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, methoxy, pyrazole, and pyridine groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the benzamide group could undergo hydrolysis to yield an amine and a carboxylic acid . The pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis of Fluorinated Compounds
The synthesis of fluorine-bearing compounds, including pyrazolones, pyrimidines, coumarines, and benzothiopyranones, utilizes fluorinated building blocks. These compounds are significant in medicinal chemistry due to their diverse biological activities. The method involves the condensation and cyclocondensation reactions, showcasing the versatility of fluorinated acrylic building blocks in the synthesis of heterocyclic compounds (Shi, Wang, & Schlosser, 1996).
Drug Discovery and Development
The compound has been indirectly linked to the development of selective serotonin 1A (5-HT1A) receptor imaging probes, highlighting its relevance in neuroscience research. Such probes are used in positron emission tomography (PET) studies to quantify receptor densities in the brain, offering insights into neurodegenerative diseases like Alzheimer's (Kepe et al., 2006). Furthermore, modulation of the metabotropic glutamate-5 receptor in astrocytes has been explored using related compounds, indicating potential therapeutic applications in neurological conditions (de Paulis et al., 2006).
Imaging Agent Development
The feasibility of nucleophilic displacement reactions for the synthesis of radiolabeled compounds suggests applications in the development of PET radiotracers. Such compounds are valuable in studying various receptors in the brain, contributing to our understanding of neurological disorders and aiding in the development of new treatments (Katoch-Rouse & Horti, 2003). Additionally, derivatives of the compound have shown potential as new PET agents for imaging specific mutations in cancers, indicating its utility in oncological research (Wang et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
For instance, pyrazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
For example, pyrazole derivatives have been reported to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
For instance, the electron-withdrawing fluorine group and the electron-donating methoxy group could potentially enhance the compound’s bioavailability .
Result of Action
It’s worth noting that compounds with similar structures have shown excellent anticancer activities against various types of cancer cells in vitro . This suggests that this compound might also exhibit similar anticancer effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-23-16(5-6-22-23)14-7-12(9-20-11-14)10-21-18(24)13-3-4-17(25-2)15(19)8-13/h3-9,11H,10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABSBORYWDYQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.